11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound This compound is notable for its unique structure, which includes multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination . The reaction conditions often require the use of catalysts such as sodium alkoxide or manganese triflate, and solvents like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality products.
Chemical Reactions Analysis
Types of Reactions
11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in the presence of catalysts.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reacting with alkylating agents like benzyl chloride.
Common Reagents and Conditions
Common reagents include malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. Reaction conditions often involve moderate temperatures (20-25°C) and the use of catalysts like manganese triflate or sodium alkoxide .
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), thereby modulating necroptosis pathways . The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 2,3-Cyclopentenopyridine analogues
Uniqueness
11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[731
Properties
IUPAC Name |
11-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-17-6-2-5-16-13-7-12(9-22(16)17)8-21(10-13)18-14-3-1-4-15(14)19-11-20-18/h2,5-6,11-13H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGDJUPZZBECIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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